molecular formula C14H15NO2 B15301087 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid

5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid

Cat. No.: B15301087
M. Wt: 229.27 g/mol
InChI Key: LYSHJZAYRZPVKM-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 4-isopropylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Isopropylphenyl Group: The 4-isopropylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an isopropylbenzene derivative reacts with a pyrrole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1h-pyrrole-2-carboxylic acid: Similar structure but lacks the isopropyl group.

    5-(4-Methylphenyl)-1h-pyrrole-2-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group.

    5-(4-Ethylphenyl)-1h-pyrrole-2-carboxylic acid: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

The presence of the 4-isopropylphenyl group in 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and pharmaceuticals with specific properties.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17)

InChI Key

LYSHJZAYRZPVKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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